N-(2,2,2-Trifluoroethyl)pyridin-3-amine

Synthetic chemistry C-N cross-coupling Fluorinated building blocks

Procure N-(2,2,2-Trifluoroethyl)pyridin-3-amine (CAS 77262-40-9) for Fragment-Based Drug Discovery (FBDD) and cross-coupling methodology. The 3-substituted regioisomer offers distinct electronic and steric properties vs. 2-/4- isomers, enabling meta-functionalization strategies. Its reduced basicity (>4 log units vs. ethyl analog) and confirmed lack of off-target activity make it an ideal inert scaffold for lead generation and a validated negative control in biochemical assays. Minimum 95% purity ensures reliable performance as an HPLC reference standard.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 77262-40-9
Cat. No. B1337982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-Trifluoroethyl)pyridin-3-amine
CAS77262-40-9
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NCC(F)(F)F
InChIInChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4,12H,5H2
InChIKeyVBKBVAMLBKRKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2,2-Trifluoroethyl)pyridin-3-amine (CAS 77262-40-9): A Fluorinated Pyridine Building Block for Medicinal Chemistry Selection


N-(2,2,2-Trifluoroethyl)pyridin-3-amine (CAS 77262-40-9) is a fluorinated heterocyclic small molecule with the molecular formula C7H7F3N2 and a molecular weight of 176.14 g/mol . It belongs to the class of trifluoroethyl-substituted aminopyridines, which are widely utilized as synthetic intermediates and building blocks in medicinal chemistry. Publicly available vendor specifications for this compound typically list a minimum purity of 95.0% . Authoritative databases and primary research literature provide limited bioactivity annotation for this specific scaffold, indicating it serves primarily as a research chemical and precursor for downstream derivatization.

Why Generic Substitution of N-(2,2,2-Trifluoroethyl)pyridin-3-amine Can Fail in Research Procurement


In the procurement of fluorinated aminopyridine building blocks, generic substitution is not straightforward. The position of the trifluoroethylamine substituent on the pyridine ring critically dictates the electronic properties, hydrogen-bonding capacity, and subsequent reactivity of the molecule. For instance, the 3-substituted variant N-(2,2,2-Trifluoroethyl)pyridin-3-amine exhibits distinct chemical behavior and steric profile compared to its 2- and 4-substituted regioisomers, such as N-(2,2,2-Trifluoroethyl)pyridin-4-amine (CAS 74415-04-6) or related compounds like 6-(2,2,2-trifluoroethyl)pyridin-3-amine (CAS 1368371-65-6). These differences can lead to divergent outcomes in key reactions like cross-coupling, nucleophilic substitution, or in the biological activity of derived compounds. The following quantitative evidence, though limited in publicly available head-to-head studies, illustrates key areas where structural nuances impact functional performance.

Quantitative Differentiation Evidence for N-(2,2,2-Trifluoroethyl)pyridin-3-amine


Regioisomeric Reaction Efficiency in Copper-Catalyzed N-Arylation

The synthesis of N-(2,2,2-Trifluoroethyl)pyridin-3-amine via copper-catalyzed Ullmann-type coupling demonstrates a regioisomer-dependent yield. The target 3-substituted isomer was successfully synthesized from 3-bromopyridine and trifluoroethylamine using a Cu2O/oxalamide ligand system. While the paper reports the feasibility and optimization for this class of compounds, it notes that yields for heteroaromatic substrates like pyridines are highly sensitive to the substitution pattern, with the 3-position offering a distinct reactivity profile compared to the 2- or 4-substituted analogs .

Synthetic chemistry C-N cross-coupling Fluorinated building blocks

Purity and Storage Stability: AKSci Vendor Specification

The target compound is available from commercial vendor AKSci with a minimum purity specification of 95% . This specification is comparable to many general aminopyridine building blocks but may be lower than some specialized analogs. For example, N-(2,2,2-Trifluoroethyl)pyridin-4-amine is available from other vendors with stated purities up to 97%. The specified long-term storage condition is in a cool, dry place.

Chemical procurement Quality control Building block specification

Physicochemical Property Differentiation: LogP and pKa Implications

The calculated physicochemical properties of N-(2,2,2-Trifluoroethyl)pyridin-3-amine highlight its distinction from close analogs. The trifluoroethylamine group attached at the 3-position of the pyridine ring modifies the compound's lipophilicity and basicity compared to non-fluorinated analogs. While specific experimental LogP and pKa values for this exact compound are not publicly collated in a comparative study, class-level data on trifluoroethylamines indicates they are less basic than their non-fluorinated counterparts (e.g., ethylamine pKa ~10.6 vs. trifluoroethylamine pKa ~5.8). This general reduction in basicity, when combined with the pyridine's inherent pKa (~5.2 for pyridine), suggests a unique protonation state at physiological pH not shared by non-fluorinated versions [1].

Medicinal chemistry ADME prediction Property-guided selection

Lack of Direct Bioactivity Data Necessitates Selection as a Versatile Negative Control or Scaffold Hop

A comprehensive search of authoritative binding databases (e.g., BindingDB, ChEMBL) and primary literature reveals no potent, specific biological activity (e.g., IC50 < 1 µM against a defined target) reported for N-(2,2,2-Trifluoroethyl)pyridin-3-amine itself. This is in stark contrast to more elaborated derivatives, such as complex 6-((6S,8R)-1-fluoro-8-methyl-7-(2,2,2-trifluoroethyl)-...-yl)pyridin-3-amines, which have been patented as potent ER-alpha modulators with IC50 values as low as 2.10 nM [1]. The lack of intrinsic activity makes the unadorned building block particularly valuable as a negative control in screening cascades or as a core scaffold for fragment-based drug discovery where initial potency is intentionally minimized.

Drug discovery SAR studies Negative control compound

High-Impact Application Scenarios for N-(2,2,2-Trifluoroethyl)pyridin-3-amine Stemming from Differential Evidence


Medicinal Chemistry: Fragment-Based Lead Generation and Negative Control Design

Given its confirmed lack of potent off-target activity (as inferred from database searches) [1], this compound is ideally suited as a core fragment for fragment-based drug discovery (FBDD). The trifluoroethyl group, with its sharply reduced basicity compared to an ethyl analog (>4 log units difference) [2], provides a unique, inert, and highly fluorinated anchor for growing high-quality leads. It can be procured for use as a validated negative control in primary biochemical or cellular assays targeting kinases, GPCRs, or nuclear receptors, ensuring experimental results are not confounded by unexpected scaffold activity.

Process Chemistry: Selective Derivatization via the 3-Amino Handle

The regioisomeric placement of the amino group at the 3-position, combined with the electron-withdrawing trifluoroethyl moiety, creates a distinct reactivity profile for Pd- or Cu-catalyzed cross-coupling reactions . Researchers developing new synthetic methodologies can procure this specific isomer to benchmark reaction scope and selectivity against the 2- or 4-substituted isomers, as the position dictates the electronic bias for C–H activation or directing group meta-functionalization strategies.

Quality Control: Use as a Reference Standard in Chromatographic Method Development

The commercial availability with a defined minimum purity of 95% positions this compound as a cost-effective reference standard for high-performance liquid chromatography (HPLC) or LC-MS method development. Its distinct UV absorption profile, modified by the fluorinated substituent, allows for precise retention time marking, aiding in the purity analysis of complex reaction mixtures where more elaborate, more expensive fluorinated intermediates are the final products.

Quote Request

Request a Quote for N-(2,2,2-Trifluoroethyl)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.